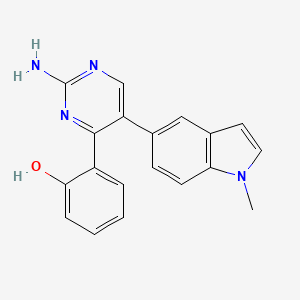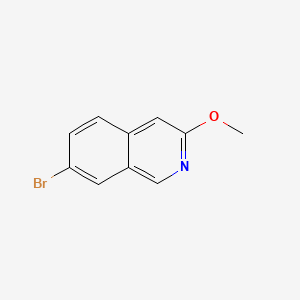
7-Bromo-3-methoxyisoquinoline
Descripción general
Descripción
7-Bromo-3-methoxyisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrNO It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 3rd position on the isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
7-Bromo-3-methoxyisoquinoline can be synthesized from 7-bromo-3-chloroisoquinoline and sodium methoxide. The reaction involves heating a mixture of 7-bromo-3-chloroisoquinoline and sodium methoxide in diglyme at 150°C for one hour. After cooling to room temperature, the reaction mixture is diluted with toluene and water, and the layers are separated. The aqueous layer is extracted with toluene, and the combined organic layers are washed with water and brine, dried over sodium sulfate, filtered, and concentrated to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of diglyme as a solvent and sodium methoxide as a reagent are common in industrial organic synthesis, making this method feasible for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-3-methoxyisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Sodium Methoxide: Used in the synthesis of this compound from 7-bromo-3-chloroisoquinoline.
Toluene: Used as a solvent for extraction and purification processes.
Major Products Formed
The major product formed from the synthesis reaction is this compound itself. Further reactions can yield various substituted isoquinoline derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
7-Bromo-3-methoxyisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s structure makes it a candidate for studying interactions with biological molecules and potential pharmacological activities.
Medicine: Research into its potential medicinal properties, including its use as a building block for drug development, is ongoing.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The specific mechanism of action for 7-bromo-3-methoxyisoquinoline is not well-documented. as a derivative of isoquinoline, it is likely to interact with various molecular targets and pathways in biological systems. Isoquinoline derivatives are known to exhibit a range of biological activities, including enzyme inhibition and receptor binding, which could be explored for this compound as well .
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-3-methoxyisoquinoline: Similar in structure but with the bromine atom at the 8th position instead of the 7th.
7-Bromo-3-chloroisoquinoline: A precursor in the synthesis of 7-bromo-3-methoxyisoquinoline.
Other Isoquinoline Derivatives: Various isoquinoline derivatives with different substituents at various positions on the ring.
Uniqueness
This compound is unique due to the specific positioning of the bromine and methoxy groups, which can influence its chemical reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups on the isoquinoline ring can lead to unique chemical behaviors and interactions.
Propiedades
IUPAC Name |
7-bromo-3-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-5-7-2-3-9(11)4-8(7)6-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOPCILVZYFPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=C(C=CC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


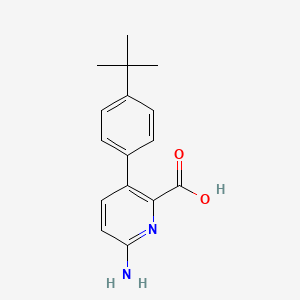


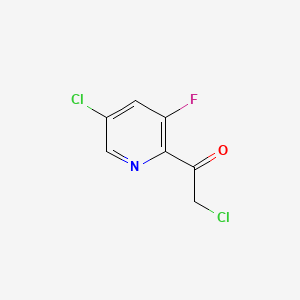

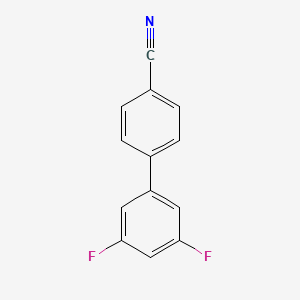
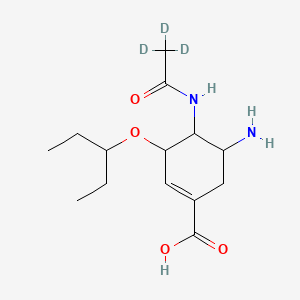
![6-Azabicyclo[3.2.1]octan-3-one](/img/structure/B596442.png)
![6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B596445.png)

